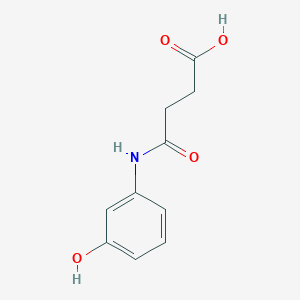

4-(3-Hydroxyanilino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Hydroxyanilino)-4-oxobutanoic acid, also known as 4-hydroxy-3-anilinobutanoic acid, is an important organic compound that has a wide range of applications in the fields of biochemistry and physiology. It is a derivative of aniline, a common aromatic amine, and is used as a building block in the synthesis of various compounds. 4-(3-Hydroxyanilino)-4-oxobutanoic acid has been studied extensively for its biochemical and physiological effects, as well as for its applications in research and laboratory experiments.

Aplicaciones Científicas De Investigación

Inhibitor of Raf Kinase

The compound has been used in the design and synthesis of 4-anilinoquinazolines as selective B-Raf/B-Raf V600E and potent EGFR/VEGFR2 kinase inhibitors . This application is particularly relevant in the field of cancer research, where these kinases play a crucial role.

Inhibitor of RET Kinase

Substituted 4-(3-hydroxyanilino)-quinoline compounds, which include “4-(3-Hydroxyanilino)-4-oxobutanoic acid”, have been identified as potent inhibitors of RET kinase . This has potential implications for the treatment of medullary and papillary thyroid cancer .

Inhibitor of EGFR/VEGFR2 Kinase

The compound has shown potent inhibitory activity against EGFR and VEGFR2 kinases . These kinases are often overexpressed in various types of cancers, making them attractive targets for therapeutic intervention.

Inhibitor of Src Family Kinases

The compound has been identified as a small-molecule inhibitor of src family kinases . Src family kinases are involved in the regulation of various cellular processes, including cell division, migration, and survival.

Potential Therapeutic Agent for Melanoma

Despite having good potency for B-Raf and B-Raf V600E in enzymatic assays, the compound was less active to inhibit melanoma A375 cells which proliferate due to constitutively activated B-Raf 600E . This suggests that the compound might bind to the inactive conformations of B-Raf and B-Raf V600E .

Drug Design and Synthesis

The compound has been used in the design and synthesis of other compounds with potential therapeutic applications . This highlights its utility in the field of drug design and synthesis.

Propiedades

IUPAC Name |

4-(3-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(14)15/h1-3,6,12H,4-5H2,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCMBBJHYNTEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359173 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

CAS RN |

16141-43-8 |

Source

|

| Record name | 4-(3-Hydroxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)